Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate
Description
Properties
IUPAC Name |
methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c1-19-9(18)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDXSDHDNSBKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate typically involves the esterification of 3,5-bis(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,5-bis(trifluoromethyl)benzoic acid.
Reduction: 3,5-bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H8F6O2
- Molecular Weight : 286.17 g/mol
- IUPAC Name : Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate
The trifluoromethyl groups enhance the lipophilicity and electronic properties of the compound, making it an attractive candidate for various chemical reactions and biological interactions.
Applications in Pharmaceuticals
This compound is being explored for its potential pharmacological properties:
- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial effects against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Notably, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against MRSA.
- Anti-inflammatory Properties : Research suggests that this compound may inhibit cyclooxygenase (COX) enzymes, critical in inflammation pathways. IC50 values have been reported, indicating its potential role as an anti-inflammatory agent.
Case Study: Antimicrobial Efficacy
| Study | Biological Activity | Key Findings |
|---|---|---|
| Antimicrobial | Effective against MRSA | MIC values as low as 0.5 µg/mL |
| Biofilm Eradication | Effective against biofilms | Minimum Biofilm Eradication Concentration (MBEC) around 1 µg/mL |
Applications in Agrochemicals
The compound's lipophilicity and structural characteristics make it suitable for use in agrochemicals. Its ability to act as a building block in the synthesis of more complex organic molecules allows for the development of novel pesticides and herbicides that can effectively target specific pests while minimizing environmental impact.
Industrial Applications
In industrial chemistry, this compound serves as a versatile synthetic intermediate. Its unique reactivity profile enables its use in:
- Organic Transformations : It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Chemical Reactions Analysis
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to corresponding carboxylic acids | Potassium permanganate |
| Reduction | Converts ester group to alcohol | Lithium aluminum hydride |
| Substitution | Trifluoromethyl groups participate in nucleophilic substitution | Amines or thiols |
Mechanism of Action
The mechanism of action of Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)phenylacetate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenol
Uniqueness
Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may only have one trifluoromethyl group or different functional groups attached to the phenyl ring .
Biological Activity
Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate is a compound that has garnered attention for its unique structural characteristics and potential biological activities. The presence of trifluoromethyl groups in its structure significantly influences its chemical properties and biological interactions. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological potential.
- Molecular Formula : C12H10F6O2
- Molecular Weight : 300.20 g/mol
- Structure : The compound features a phenyl ring substituted with two trifluoromethyl groups, contributing to its lipophilicity and reactivity in biological systems.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Compounds with similar trifluoromethyl substitutions have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures have demonstrated MIC values as low as 0.5 µg/mL against S. aureus .
- Biofilm Eradication : Some derivatives have shown effective biofilm eradication with minimum biofilm eradication concentration (MBEC) values around 1 µg/mL .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
- IC50 Values : Studies have reported IC50 values against COX-1 and COX-2 enzymes, indicating the compound's potential as an anti-inflammatory agent .
The biological activity of this compound is largely attributed to its ability to interact with biological targets through hydrogen bonding and other molecular interactions. The trifluoromethyl groups enhance the electronic properties of the molecule, potentially increasing its binding affinity to target proteins.
Research Findings and Case Studies
Numerous studies have been conducted to explore the biological activities of compounds containing trifluoromethyl groups. Below are key findings relevant to this compound:
Applications in Pharmaceuticals and Agrochemicals
This compound is not only significant for its biological activities but also for its applications in pharmaceuticals and agrochemicals. Its high lipophilicity makes it suitable for drug formulation, while its unique structural features allow it to serve as a building block in synthetic organic chemistry.
Q & A
Basic Research Questions
Q. What are the optimal esterification methods for synthesizing Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate, and how do reaction conditions influence yield?
- Methodological Answer : Acid-catalyzed esterification (e.g., Fischer–Speier) or coupling reactions (e.g., Mitsunobu) are common. For trifluoromethyl-substituted precursors, mild conditions (room temperature, anhydrous solvents) are recommended to avoid decomposition. Catalytic sulfuric acid or p-toluenesulfonic acid in methanol can achieve yields >70% under reflux, but prolonged heating may degrade the trifluoromethyl groups. Monitoring via TLC or HPLC is critical .
Q. How can researchers purify this compound to >98% purity, and what challenges arise due to its substituents?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is effective. The electron-withdrawing trifluoromethyl groups increase hydrophobicity, complicating aqueous workup. Preparative HPLC with C18 columns and acetonitrile/water mobile phases is preferred for high-purity isolation .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how do trifluoromethyl groups impact interpretation?
- Methodological Answer :
- ¹H/¹³C NMR : Trifluoromethyl groups cause deshielding of adjacent protons (e.g., aromatic protons at δ 7.5–8.0 ppm) and splitting due to ¹⁹F coupling. Use deuterated chloroform or DMSO-d₆ for solubility .
- FTIR : Strong C=O stretch (~1740 cm⁻¹) confirms ester formation; CF₃ symmetric/asymmetric stretches appear at 1150–1250 cm⁻¹ .
- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns, but thermal decomposition risks require low injector temperatures .
Advanced Research Questions
Q. How do steric and electronic effects of 3,5-bis(trifluoromethyl) groups influence the reactivity of this ester in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing CF₃ groups activate the carbonyl toward nucleophiles (e.g., amines, Grignard reagents) but steric hindrance at the 3,5-positions slows reactions. Kinetic studies under varying temperatures (0–60°C) and solvent polarities (THF vs. DMF) reveal rate-limiting steps. DFT calculations (B3LYP/6-31G*) model transition states to optimize conditions .
Q. What strategies mitigate signal splitting in ¹⁹F NMR analysis of this compound, and how can researchers resolve overlapping peaks?
- Methodological Answer : Use high-field NMR (≥500 MHz) and inverse-gated decoupling to suppress ¹⁹F-¹H coupling. Deuterated solvents reduce lock interference. For overlapping signals, 2D NMR (HSQC, HMBC) or variable-temperature experiments (e.g., –40°C to 25°C) can separate resonances. Referencing external CFCl₃ improves accuracy .
Q. In medicinal chemistry applications, how does this ester serve as a precursor for bioactive molecules, and what synthetic routes are reported?
- Methodological Answer : It is a key intermediate for kinase inhibitors and antiviral agents. Example: Hydrolysis to the carboxylic acid followed by amide coupling (EDCI/HOBt) yields target molecules. Patent literature describes Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids to diversify the aromatic core .
Q. What stability challenges arise during long-term storage of this compound, and how can they be addressed?
- Methodological Answer : Hydrolysis and photodegradation are primary risks. Store under inert gas (Ar/N₂) at –20°C in amber vials with molecular sieves. Periodic HPLC analysis (C18, 254 nm) monitors degradation. Additives like BHT (0.1%) inhibit radical-mediated decomposition .
Q. How do researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Discrepancies arise from purity variations and measurement techniques (e.g., gravimetric vs. spectrophotometric). Standardize protocols: Saturated solutions equilibrated at 25°C for 24 hours, filtered (0.45 μm), and analyzed via UV-Vis (λ_max ~270 nm). Hansen solubility parameters (δD, δP, δH) predict optimal solvents (e.g., THF, ethyl acetate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
